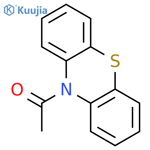

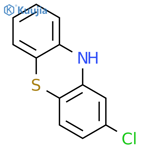

- Synthesis of phenothiazines via ligand-free CuI-catalyzed cascade C-S and C-N coupling of aryl ortho-dihalides and ortho-aminobenzenethiols, Chemical Communications (Cambridge, 2012, 48(43), 5367-5369

Cas no 92-84-2 (Phenothiazine)

Phenothiazine is a versatile organic compound with antiseptic properties, effective against fungal infections and dermatophytes. Its unique chemical structure allows for broad-spectrum antimicrobial activity, making it an ideal ingredient in formulations for treating skin conditions, foot care products, and wound cleaning agents.

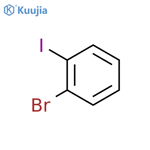

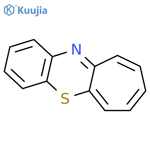

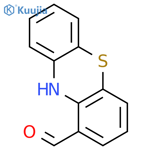

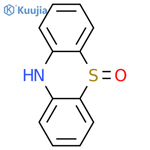

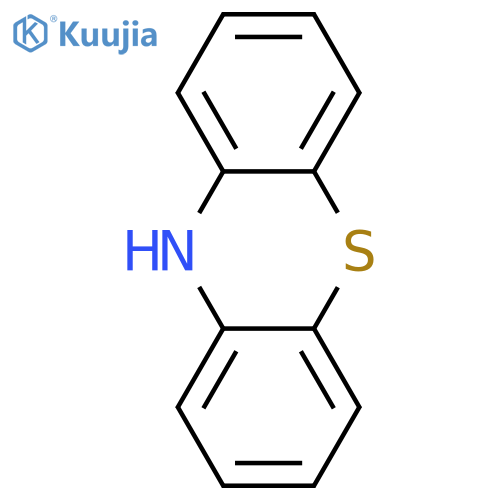

Phenothiazine structure

商品名:Phenothiazine

Phenothiazine 化学的及び物理的性質

名前と識別子

-

- 10H-Phenothiazine

- Dibenzo-p-thiazine

- DIBENZOTHIAZINE

- PHENOXUR

- VERMITIN

- 10H-Phenothiazin

- Afi-Tiazin

- Agrazine

- Antiverm

- Biverm

- Contaverm

- Contavern

- Contraverm

- Danikoropa

- Dibenzoparathiazine

- Phenothiazine

- Phenothiazine Solution

- Feeno

- Phenosan

- Phenthiazine

- PTZ

- 2,3:5,6-Dibenzo-1,4-thiazine

- Thiodiphenylamine

- Dibenzo-1,4-thiazine

- Penthazine

- Souframine

- Reconox

- Phenoverm

- Fentiazin

- Phenovis

- Padophene

- Nexarbol

- Nemazine

- Nemazene

- Lethelmin

- Fenoverm

- Phenegic

- Helmetina

- Phenzeen

- Orimon

- Thiodiphenylamin

- Wurm-Thional

- Early bird wormer

- Fenothiazine

- Tiodifenilamina

- Fenotiazina

- Thiodifenylamine

- ENT 38

- Phe

- Phenothiazine (6CI, 7CI, 8CI)

- Antage TDP

- NSC 2037

- TDP-G

- Phenothiazine,98%

- DA-76809

- Phenothiazine (INN)

- PHENOTHIAZINE (USP-RS)

- CS-0008338

- Phenothiazine, >=98%

- Phenothiazine [INN]

- NSC-760392

- SR-01000721844-4

- AC-10429

- NSC2037

- NCGC00091146-01

- NS00002986

- WLN: T C666 BM ISJ

- MLS003166904

- BIDD:GT0831

- Phenothiazine, United States Pharmacopeia (USP) Reference Standard

- Fenotiazina [INN-Spanish]

- Phenthiazinum

- Tiodifenilamina [Italian]

- Phenothiazine, SAJ first grade

- Thiodiphenylamin [German]

- s4251

- Fenotiazina [Italian]

- P0106

- SR-01000721844

- GS9EX7QNU6

- PHENOTHIAZINE [MI]

- NC00365

- Caswell No. 652

- BRD-K59597909-001-19-2

- Phenothiazine, Vetec(TM) reagent grade, 98%

- UNII-GS9EX7QNU6

- D02601

- XL-50

- Oprea1_495637

- AI3-00038

- HMS3372C18

- Nemazine (veterinary)

- Thiodifenylamine [Dutch]

- BP-31210

- PROMETHAZINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)

- SCHEMBL2395921

- HMS3394I13

- HMS3652J21

- HMS3885P13

- CHEBI:37932

- Phenothiazine [INN:NF]

- 4-27-00-01214 (Beilstein Handbook Reference)

- MLS001424182

- PHENOTHIAZINE [GREEN BOOK]

- AKOS000119180

- ENT-38

- CHEBI:38093

- InChI=1/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13

- SY004343

- PHENOTHIAZINE [HSDB]

- Tox21_111090_1

- Tox21_111090

- Nemazine [veterinary] (TN)

- HMS1607G06

- NSC760392

- a phenothiazine

- SW197745-2

- Phenothiazinum (INN-Latin)

- DTXCID301126

- NCGC00091146-03

- BRD-K59597909-001-17-6

- MLS000069413

- NCGC00091146-02

- HMS2230N12

- BBL011728

- BDBM50012855

- AB00572590_12

- NCGC00091146-04

- DTXSID5021126

- MFCD00005015

- NCGC00091146-08

- EPA Pesticide Chemical Code 064501

- EC 202-196-5

- CAS-92-84-2

- Phenothiazine, VETRANAL(TM), analytical standard

- NSC-2037

- DB11447

- Phenothiazinum

- CHEBI:37931

- Fenothiazine [Dutch]

- 92-84-2

- EINECS 202-196-5

- PHENOTHIAZINE [USP-RS]

- HMS3715J12

- 75788-67-9

- phenothiazin

- Phenothiazinum [INN-Latin]

- STK205834

- F0266-2850

- PS-3980

- W-100270

- CCG-101115

- CCRIS 5877

- ALIMEMAZINE HEMITARTRATE IMPURITY C [EP IMPURITY]

- F90393

- Phenothiazine, purum, >=98.0% (GC)

- HMS2052I13

- BRD-K59597909-001-20-0

- Opera_ID_1719

- cid_7108

- EN300-19084

- PHENOTHIAZINE, REFERENCE STANDARD

- SMR000059045

- ALIMEMAZINE HEMITARTRATE IMPURITY C (EP IMPURITY)

- Tox21_400010

- Pharmakon1600-01506171

- PHENOTHIAZINE [WHO-DD]

- Q410846

- NCGC00091146-05

- MLS002152928

- Z104472694

- HSDB 5279

- PROMETHAZINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]

- BRN 0143237

- Fenotiazina (INN-Spanish)

- HY-Y0055

- SCHEMBL9114

- SR-01000721844-3

- Phenothiazine,C12H9NS,92-84-2

- CHEMBL828

-

- MDL: MFCD00005015

- インチ: 1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H

- InChIKey: WJFKNYWRSNBZNX-UHFFFAOYSA-N

- ほほえんだ: S1C2C(=CC=CC=2)NC2C1=CC=CC=2

- BRN: 143237

計算された属性

- せいみつぶんしりょう: 199.04600

- どういたいしつりょう: 199.04557

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

- 色と性状: 黄色から緑色の粉末またはフレーク状結晶

- 密度みつど: 1.362

- ゆうかいてん: 182-187 °C (lit.)

- ふってん: 371 °C(lit.)

- フラッシュポイント: 202°C

- 屈折率: 1.6353

- PH値: 6 (10g/l, H2O, 20℃)(aqueous suspension)

- ようかいど: 0.127mg/l

- すいようせい: 2 mg/L (25 ºC)

- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids. May discolour upon exposure to light.

- PSA: 37.33000

- LogP: 4.03280

- じょうきあつ: 0.0±0.8 mmHg at 25°C

- マーカー: 7252

- かんど: Light Sensitive

- ようかいせい: エーテル、ベンゼン、酢酸、クロロホルム、石油英国に溶解し、エタノールに微溶解し、水に溶解しない。

Phenothiazine セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H317,H413

- 警告文: P280

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: 22-43-48/22-52/53

- セキュリティの説明: S26-S36-S61-S36/37/39-S29

- 福カードFコード:8-23

- RTECS番号:SN5075000

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R36/38; R43; R51/53

- TSCA:Yes

Phenothiazine 税関データ

- 税関コード:29343090

- 税関データ:

中国税関コード:

2934300000概要:

293430000.フェノチアジン環系を含む化合物(水素化の有無にかかわらず、さらに縮合していない化合物)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

293430000。構造中にフェノチアジン環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Phenothiazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A224816-1kg |

Phenothiazine |

92-84-2 | 98% | 1kg |

$23.0 | 2023-09-01 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1500510323-500g |

Phenothiazine |

92-84-2 | 97.5% | 500g |

¥ 235.3 | 2024-07-19 | |

| Ambeed | A224816-25g |

Phenothiazine |

92-84-2 | 98% | 25g |

$5.0 | 2024-05-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P94810-500g |

Phenothiazine |

92-84-2 | 500g |

¥156.0 | 2021-09-08 | ||

| Life Chemicals | F0266-2850-0.25g |

Phenothiazine |

92-84-2 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| Oakwood | 235702-1g |

10H-Phenothiazine |

92-84-2 | 98% | 1g |

$9.00 | 2024-07-19 | |

| Oakwood | 235702-100g |

10H-Phenothiazine |

92-84-2 | 98% | 100g |

$36.00 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P94810-100g |

Phenothiazine |

92-84-2 | 100g |

¥56.0 | 2021-09-08 | ||

| BAI LING WEI Technology Co., Ltd. | 235702-250g |

10H-Phenothiazine |

92-84-2 | 95% | 250g |

¥ 396 | 2022-04-26 | |

| abcr | AB119356-5 kg |

Phenothiazine, 98%; . |

92-84-2 | 98% | 5 kg |

€332.00 | 2023-07-20 |

Phenothiazine 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 48 h, 120 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 10 h, 130 °C; 130 °C → rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

リファレンス

- Transition-metal-free synthesis of phenothiazines from S-2-acetamidophenyl ethanethioate and ortho-dihaloarenes, Synthetic Communications, 2017, 47(7), 710-715

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Thioacetamide , Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; 20 h, 120 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Ligand-free copper-catalyzed synthesis of diaryl thioethers from aryl halides and thioacetamide, Synlett, 2011, (1), 134-138

ごうせいかいろ 4

はんのうじょうけん

1.1 Catalysts: Ferric citrate Solvents: Dimethylformamide ; 25 - 30 °C; 30 °C → 110 °C; 2 h, 110 °C

1.2 Reagents: Potassium carbonate ; 6 h, 110 °C

1.2 Reagents: Potassium carbonate ; 6 h, 110 °C

リファレンス

- Efficient and Regioselective Synthesis of Phenothiazine via Ferric Citrate Catalyzed C-S/C-N Cross-Coupling, Letters in Organic Chemistry, 2019, 16(1), 16-24

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Iodine , Sulfur ; 30 min, 180 - 200 °C

リファレンス

- New class of potent antinociceptive and antiplatelet 10H-phenothiazine-1-acylhydrazone derivatives, Bioorganic & Medicinal Chemistry, 2004, 12(12), 3149-3158

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Sulfur , Hydrogen sulfide Catalysts: Iodine ; rt → 180 °C; 30 min, 180 °C

リファレンス

- Method of obtaining phenothiazine, Russian Federation, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide Solvents: Ethyl acetate ; 2 h, 20 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- One-Pot Tandem Access to Phenothiazine Derivatives from Acetanilide and 2-Bromothiophenol via Rhodium-Catalyzed C-H Thiolation and Copper-Catalyzed C-N Amination, Journal of Organic Chemistry, 2021, 86(9), 6622-6632

ごうせいかいろ 8

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium cyanide Solvents: Acetonitrile ; 30 min, rt

リファレンス

- A highly selective phenothiazine-based fluorescence 'turn-on' indicator based on cyanide-promoted novel protection/deprotection mechanism, Chemical Communications (Cambridge, 2015, 51(42), 8809-8812

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Solvents: Methanol

リファレンス

- Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazines, Bulletin of the Chemical Society of Japan, 1985, 58(1), 165-71

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Sulfur

リファレンス

- Zeolite-catalyzed thionation of diphenyl-type compounds, Chinese Chemical Letters, 1997, 8(5), 381-384

ごうせいかいろ 12

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Iodine , S8

リファレンス

- Microwave-assisted phenothiazine preparation by thionation of diphenylamines, Synthetic Communications, 1998, 28(2), 337-345

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Pinacolborane Catalysts: Triethylborane , Potassium hydroxide Solvents: Tetrahydrofuran ; 24 h, 25 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 °C

リファレンス

- Combined KOH/BEt3 Catalyst for Selective Deaminative Hydroboration of Aromatic Carboxamides for Construction of Luminophores, Organic Letters, 2020, 22(20), 8086-8090

ごうせいかいろ 15

ごうせいかいろ 16

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Iodine , Sulfur ; 100 °C

リファレンス

- Synthesis and anticonvulsant activity (chemo shock) of phenothiazine amino acid derivatives, Chemical Science Transactions, 2013, 2(1), 123-128

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: S8 Catalysts: Iodine

リファレンス

- Thiation under microwave irradiation I: synthesis of phenothiazines, Sulfur Letters, 1998, 21(5), 191-198

ごうせいかいろ 19

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: Sulfur Catalysts: 12-Tungstophosphoric acid

リファレンス

- Method for producing phenothiazine derivatives by cyclosulfurization of diphenylamine with sulfur, Japan, , ,

ごうせいかいろ 21

Phenothiazine Raw materials

- Benzo[b]cyclohepta[e][1,4]thiazine

- 1,2-Diiodobenzene

- 2-Chloro Phenothiazine

- 10-Acetylphenothiazine

- 2-Bromoiodobenzene

- Ethanethioic acid,S-[2-(acetylamino)phenyl] ester

- 10H-Phenothiazine 5-Oxide

Phenothiazine Preparation Products

Phenothiazine サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:92-84-2)Phenothiazine

注文番号:sfd5223

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:33

価格 ($):discuss personally

Phenothiazine 関連文献

-

In Ho Lee,Jun Yeob Lee RSC Adv. 2015 5 97903

-

Yuan Jay Chang,Po-Ting Chou,Yan-Zuo Lin,Motonori Watanabe,Chih-Jen Yang,Tsung-Mei Chin,Tahsin J. Chow J. Mater. Chem. 2012 22 21704

-

Iani S. Pere?eanu,Thomas J. J. Müller Org. Biomol. Chem. 2013 11 5127

-

Govardhana Babu Bodedla,K. R. Justin Thomas,Sandeep Kumar,Jwo-Huei Jou,Chieh-Ju Li RSC Adv. 2015 5 87416

-

Rajendra Kumar Konidena,K. R. Justin Thomas,Meenu Singh,Jwo-Huei Jou J. Mater. Chem. C 2016 4 4246

-

Faizal Khan,Rajneesh Misra J. Mater. Chem. C 2023 11 2786

-

Zu-Sheng Huang,Herbert Meier,Derong Cao J. Mater. Chem. C 2016 4 2404

-

Yu-Jen Cheng,Siao-Yin Yu,Song-Cheng Lin,Jiann T. Lin,Li-Yin Chen,Dai-Sin Hsiu,Yuh Sheng Wen,Mandy M. Lee,Shih-Sheng Sun J. Mater. Chem. C 2016 4 9499

-

I. H. Filip,E. Gál,I. Lupan,M. Perde-Schrepler,P. L?nnecke,M. Surducan,L. I. G?in?,E. Hey-Hawkins,L. Silaghi-Dumitrescu Dalton Trans. 2015 44 615

-

Audun Formo Buene,David Moe Almenningen J. Mater. Chem. C 2021 9 11974

92-84-2 (Phenothiazine) 関連製品

- 58-39-9(Perphenazine)

- 60-87-7(dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine)

- 613-11-6(10H-Phenothiazine-3,7-diamine,N3,N3,N7,N7-tetramethyl-)

- 1094-08-2(Ethopropazine hydrochloride)

- 2622-26-6(Pericyazine)

- 7643-08-5(2-Methyl Thiophenothiazine)

- 146-56-5(Fluphenazine dihydrochloride)

- 1207-72-3(10-Methylphenothiazine)

- 478940-89-5([(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate)

- 886931-79-9(N-(3-acetylphenyl)-2-{5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92-84-2)Phenothiazine

清らかである:99%

はかる:5kg

価格 ($):189.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:92-84-2)Phenothiazine

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ